molecular formula C11H13NO3S B150639 Xanthiazone CAS No. 212701-97-8

Xanthiazone

Cat. No.: B150639
CAS No.: 212701-97-8
M. Wt: 239.29 g/mol
InChI Key: DNLBWKAXMIGTSS-UHFFFAOYSA-N
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Description

Xanthiazone is a naturally occurring compound isolated from the fruits of Xanthium strumarium L., a plant known for its medicinal properties. This compound belongs to the class of thiazinediones, which are characterized by their unique chemical structure containing sulfur and nitrogen atoms. This compound has been studied for its potential cytotoxic activity against various cancer cell lines, making it a compound of interest in medicinal chemistry .

Mechanism of Action

Target of Action

Xanthiazone is a thiazinedione extracted from the fruits of Xanthium strumarium The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

As a thiazinedione, it may potentially affect pathways involving the enzyme xanthine oxidase . Xanthine oxidase catalyzes the conversion of xanthine to uric acid, so inhibition of this enzyme could affect purine metabolism.

Result of Action

Some thiazinediones have been found to exhibit cytotoxic activity against various cancer cell lines , but it is unclear whether this applies specifically to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xanthiazone involves the extraction of the compound from the fruits of Xanthium strumarium L. The process typically includes the following steps:

Industrial Production Methods: While there is limited information on the industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of this compound production .

Chemical Reactions Analysis

Types of Reactions: Xanthiazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various thiazinedione derivatives, which may possess different pharmacological activities .

Scientific Research Applications

Biological Activity

Xanthiazone, a chemical compound with the molecular formula C11_{11}H13_{13}NO3_3S, is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is classified as a xanthone derivative. Its structure includes a sulfur atom and various functional groups that contribute to its biological activity. The compound's specific interactions with biological targets are essential for understanding its efficacy in various applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it has inhibitory effects against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been documented, showcasing its potential as an antimicrobial agent.

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

These findings suggest that this compound could be developed into an effective treatment for infections caused by resistant strains of bacteria and fungi.

2. Anticancer Activity

This compound has demonstrated promising anticancer effects in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the PI3K/AKT/mTOR signaling pathway.

  • Case Study : In vitro studies on human hepatocellular carcinoma (HCC) cells revealed that this compound significantly inhibited cell growth and induced apoptosis, with IC50_{50} values ranging from 5 to 15 µg/mL across different cell lines .
Cell LineIC50_{50} (µg/mL)
HCC (HepG2)10
A549 (Lung Cancer)12
SK-OV-3 (Ovarian Cancer)8

The compound's ability to suppress tumor growth while promoting apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment.

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro.

  • Mechanism : The anti-inflammatory effects are partly mediated by the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response .

The biological activities of this compound can be attributed to its interactions with various cellular targets:

  • Antioxidant Activity : this compound scavenges free radicals, thereby reducing oxidative stress.
  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Gene Expression Modulation : this compound affects the expression of genes related to apoptosis and inflammation.

Case Study 1: Anticancer Efficacy

A study focused on this compound's effects on breast cancer cells demonstrated significant inhibition of cell migration and invasion. The treatment resulted in increased levels of pro-apoptotic factors, confirming its role as a potential anticancer agent .

Case Study 2: Antimicrobial Properties

Another case study investigated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that this compound could serve as a viable candidate for developing new antimicrobial therapies .

Properties

IUPAC Name

7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLBWKAXMIGTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Xanthiazone?

A: this compound is a sulfur-containing heterocyclic compound belonging to the thiazinedione class. While its exact molecular formula and weight can vary slightly depending on the specific derivative, the core structure consists of a benzo[1,4]thiazine ring system with a 3,5-dione moiety. For instance, this compound itself has the molecular formula C12H11NO4S [, ]. Structural elucidation has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy [, ].

Q2: From which natural sources can this compound be isolated?

A: this compound has been primarily isolated from the fruits of Xanthium strumarium [, , ], commonly known as cocklebur, a plant with a history of use in traditional medicine. It has also been found in Xanthium sibiricum [, ], another species within the same genus.

Q3: What are the reported biological activities of this compound?

A: Studies have shown that this compound and its derivatives possess cytotoxic activity against various cancer cell lines. Specifically, this compound exhibited activity against lung carcinoma (SK-LU-1), human breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cell lines []. Further research is needed to understand the precise mechanisms of action responsible for these effects.

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